Cas no 95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one)

5-Amino-1,3-dihydro-2H-benzimidazol-2-one structure
95-23-8 structure
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8
C7H7N3O
149.149980783463
MFCD00053555
34785
87559033

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Properties

Names and Identifiers

    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
    • 5-Aminobenzimidazolone
    • 5-Amino-2-benzimidazolinone
    • 5-Amino-1,3-dihydro-benzoimidazol-2-one
    • 5-AMINOBENZOIMIDAZOLONE
    • 2H-BENZIMIDAZOL-2-ONE,5-AMINO-1,3-DIHYDRO-
    • 5(6)-AMINOBENZOIMIDAZOLONE
    • 5-Amino-1,3-dihydrobenzoimidazol-2-one
    • 5-Amino-2-benzimidazolinon
    • 5-AMino-2-enziMidazolinone
    • 5-AMINO-6-CHLOROBENZOIMINDAZOLONE
    • 5-AMINOBENZIMIDAZOLIDINONE
    • 5-AMINOBENZIMIDAZOLINONE
    • 2-Benzimidazolinone,5-amino- (7CI,8CI)
    • 2-Hydroxy-5-aminobenzimidazole
    • 5-Amino-1,3-dihydrobenzimidazol-2-one
    • 5-Amino-2(3H)-benzimidazolone
    • 5-Amino-2-hydroxybenzimidazole
    • 5-Amino-2-oxo-2,3-dihydro-1H-benzimidazole
    • 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
    • 5-amino-1H-benzo[d]imidazol-2(3H)-one
    • 5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 3V3FDT3X0M
    • BCXSVFBDMPSKPT-UHFFFAOYSA-N
    • 5-amino-3-hydrobenzimidazol-2-one
    • 5-Amino-1,3-dihydro-2H-benzimidaz
    • 2-Benzimidazolinone, 5-amino- (7CI, 8CI)
    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (ACI)
    • 2-Oxo-2,3-dihydro-1H-benzimidazol-5-amine
    • 5-Amino-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 5-Amino-1H-benzimidazol-2(3H)-one
    • 5-AMINO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE
    • ALBB-023220
    • 5-amino-1H-benzo[d]imidazole-2(3H)-one
    • 95-23-8
    • 5-Aminobenzimidazolinone
    • EC 202-401-8
    • SY007179
    • NS00002356
    • EN300-02381
    • 2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-AMINE
    • SCHEMBL92048
    • Oprea1_319016
    • 5-AMINO-1H-BENZIMIDAZOL-2(3H)-ONE
    • CS-W019563
    • AC-10272
    • 5-amino-2-oxo-2,3-dihydro-benzimidazol
    • MFCD00053555
    • 5-AMINO-1H-BENZO[D]IMIDAZOL-2-OL
    • 2-HYDROXY-5-AMINOBENZIMIDAZOLE
    • 2-BENZIMIDAZOLINONE, 5-AMINO-
    • DB-012237
    • EU-0078496
    • UNII-3V3FDT3X0M
    • W-100170
    • SCHEMBL1695075
    • 5-AMINOBENZIMIDAZOLIDONE
    • A1950
    • DTXSID5059119
    • DB-296024
    • Q27895420
    • 5(6)-Aminobenzoimidazolone
    • Oprea1_759802
    • CL3530
    • Z56793257
    • AKOS000103534
    • 5-AMINO-2(3H)-BENZIMIDAZOLONE
    • 5-AMINO-1H-BENZO(D)IMIDAZOL-2(3H)-ONE
    • 40352-51-0
    • 5-amino-1,3-dihydrobenzimidazol-2-one
    • STK013932
    • AKOS008966788
    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR
    • AS-11577
    • 5-amino-2-hydroxybenzimidazole
    • 5-amino-1,3-dihydro-benzimidazole-2-one
    • F0074-0058
    • EINECS 202-401-8
    • 2H-1,3-Benzimidazol-2-one, 5-amino-1,3-dihydro-
    • 5-amino-1,3-dihydro-benzimidazol-2-one
    • 5-AMINO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
    • BBL028058
    • +Expand
    • MFCD00053555
    • BCXSVFBDMPSKPT-UHFFFAOYSA-N
    • 1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
    • O=C1NC2C(=CC=C(C=2)N)N1

Computed Properties

  • 149.05900
  • 3
  • 2
  • 0
  • 149.058912
  • 11
  • 183
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 3
  • 0
  • 67.2

Experimental Properties

  • 1.01960
  • 74.67000
  • 1.657
  • 201.4℃ at 760 mmHg
  • 35-39°C
  • 75.6℃
  • Powder
  • Not determined
  • Easy to absorb moisture; Sensitive to humidity
  • 1.363

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Security Information

  • GHS07 GHS07
  • 3
  • S26; S36/37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H302-H319
  • P305 + P351 + P338
  • warning
  • Store at room temperature
  • 22-36
  • Warning
  • IRRITANT

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MT5-100g
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98%
100g
$29.00 2024-04-19
A2B Chem LLC
AB68729-25g
5-Aminobenzimidazolone
95-23-8 98%
25g
$11.00 2024-07-18
Aaron
AR003N1H-25g
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98%
25g
$5.00 2024-07-18
abcr
AB251842-25 g
5-Aminobenzimidazolone, 98%; .
95-23-8 98%
25 g
€79.60 2023-07-20
Alichem
A061001019-1000g
5-Amino-2-hydroxy-1H-benzimidazole
95-23-8 98%
1000g
$201.23 2023-08-31
Ambeed
A146040-25g
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98%
25g
$14.0 2024-07-18
Apollo Scientific
OR912262-500g
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98+%
500g
£48.00 2024-05-25
Chemenu
CM158368-100g
5-Amino-1,3-dihydro-benzoimidazol-2-one
95-23-8 98%
100g
$58 2022-08-30
Enamine
EN300-02381-0.05g
5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
95-23-8 95%
0.05g
$19.0
eNovation Chemicals LLC
D781110-500g
5-Amino-1,3-dihydrobenzoimidazol-2-one
95-23-8 98%
500g
$135 2022-10-11

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Water ;  pH 9; 0.3 MPa, 95 °C; 0.4 MPa, 95 °C; 2 h, 0.9 MPa, 120 °C
Reference
Method for preparing 5-aminobenzimidazolone having high purity by catalytic hydrogenation of 5-nitrobenzimidazolone
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Ethanol ;  4 h, 1.5 MPa, 100 °C
Reference
Synthesis method of 5-amino-2-benzimidazolinone (5-ABI) as pigment intermediate by catalytic hydrogenation reduction
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 2 MPa, 85 °C
Reference
Synthetic method for preparing 5-aminobenzimidazolone
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 min, 3 psi, rt; 24 h, rt
Reference
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Aluminum ,  Iron ,  Nickel ,  Chromium Solvents: Water ;  1.5 h, 85 - 90 °C; 1 h, 90 °C → 95 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  rt → 95 °C; 13 h, 2 MPa, 95 °C
Reference
Process for preparation of 5-aminobenzimidazolone from reduction of 5-nitrobenzimidazolone
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium borohydride (non-crystalline state nickel-boron catalyst) Catalysts: Nickel acetate tetrahydrate (non-crystalline state nickel-boron catalyst) Solvents: Water ;  pH 11, 70 °C; 3 h, 70 °C; 3.5 h, 70 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  8 h, 1.6 MPa, 110 °C
Reference
Method for preparing 5-amino-2-benzimidazolinone derivative by use of non-crystalline state nickel-boron catalyst
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 1 MPa, rt → 95 °C
Reference
Process for preparation of pigment intermediate 5-aminobenzimidazolone
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 - 2 MPa, rt → 70 °C; 2 h, 1 - 2 MPa, 60 - 70 °C
Reference
Preparation of 5-amino-2-benzimidazolinone via catalytic hydrogenation of 5-nitro-2-benzimidazolinone
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Reference
Synthesis of 5-acetyIacetamidobenzimidazolone
Zhang, Zhenyu; Zhang, Jing; Shen, Haijiao; Ma, Jianyu; Qu, Hongmei, Huaxue Gongye Yu Gongcheng (Tianjin, 2014, 31(1), 24-27

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  17 h, 50 bar, 120 °C
Reference
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  8 - 15 h, 2 - 3 MPa, 90 - 95 °C
Reference
Synthesis of 5-aminobenzimidazolone-2 from 5-nitrobenzimidazolone-2 with catalyst Raney Ni
Tan, Chuanjiang; Feng, Yaqing; Gao, Pei, Jingxi Huagong, 2007, 24(8), 829-832

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diketene Catalysts: Dabco ;  rt
Reference
Acetoacetylation of alcohols, thiols and amines in a microreactor using diketene
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  rt → 90 °C; 1 h, 100 °C
1.2 Reagents: Sodium hydroxide Catalysts: Sodium bisulfite ;  pH 9
Reference
Treatment method of 5-nitrobenzimidazolone mother liquid through iron powder reduction
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  6 h, rt
Reference
Preparation of 2,4-diaminopyrimidine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  6 h, rt
Reference
(Adamantanylamino)pyrimidinamine derivatives as protein kinase inhibitors and their preparation and use for the treatment of diseases
, India, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium vanadium oxide ((NH4)VO3) Catalysts: Palladium ,  Titania Solvents: Methanol
1.2 Reagents: Hydrogen
Reference
Preparation of sparingly soluble aromatic amines
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 35 psi, rt
Reference
Preparation of isoindoline compounds for the treatment of spinal muscular atrophy and other uses
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 450 Pa, 70 °C
Reference
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Relation of N-alkoxybenzimidazoles to nucleophilic reagents. Attempts to synthesize N-hydroxy-2-aminobenzimidazoles
Medvedeva, M. M.; Pozharskii, A. F.; Kuz'menko, V. V.; Bessonov, V. V.; Tertov, B. A., Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2), 200-6

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
Reference
Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease
, Korea, , ,

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Raw materials

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preparation Products

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-23-8)
ZHANG JING LI
19821570922
angela@labgogo.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:95-23-8)
CAO HAI YAN
19952847550
2143087160@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-23-8)
FEI XIAO JIE
18662920632
3485543679@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-23-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-23-8)
TANG SI LEI
15026964105
2881489226@qq.com

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Related Literature

Recommended suppliers
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BEIJING HUANLING TECHNOLOGY CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Chenrunchemical co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk